2-(2-phenyl-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
2-(2-phenyl-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Sulfamoylbenzyl Group Introduction: The sulfamoylbenzyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-indole: A simpler indole derivative with similar structural features.
N-(4-sulfamoylbenzyl)acetamide: A compound with a similar sulfamoylbenzyl group.
Uniqueness
2-(2-phenyl-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is unique due to its combination of the indole core, phenyl group, and sulfamoylbenzyl group. This unique structure may confer specific biological activities and properties that are not present in similar compounds.
Properties
Molecular Formula |
C23H21N3O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(2-phenylindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H21N3O3S/c24-30(28,29)20-12-10-17(11-13-20)15-25-23(27)16-26-21-9-5-4-8-19(21)14-22(26)18-6-2-1-3-7-18/h1-14H,15-16H2,(H,25,27)(H2,24,28,29) |
InChI Key |
WLVBURYXWHXKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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